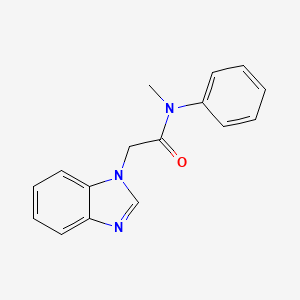

2-(1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-18(13-7-3-2-4-8-13)16(20)11-19-12-17-14-9-5-6-10-15(14)19/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGLFVWQLGEEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural and Mechanistic Foundations of 2-(1H-1,3-Benzodiazol-1-yl)-N-Methyl-N-Phenylacetamide

Molecular Architecture and Functional Groups

The target compound features a benzimidazole core (1H-1,3-benzodiazole) linked via a methylene bridge to an N-methyl-N-phenylacetamide group. The benzimidazole moiety contributes aromatic stability and hydrogen-bonding capacity, while the acetamide group introduces conformational flexibility and hydrophobic interactions. The molecular formula is C₁₆H₁₄N₄O , with a molecular weight of 278.32 g/mol .

Key Synthetic Challenges

- Regioselectivity : Ensuring substitution at the 1-position of the benzimidazole ring.

- Amide Bond Formation : Achieving efficient coupling between the benzimidazole and acetamide groups.

- Purification : Separating byproducts due to the polar nature of intermediates.

Primary Synthetic Routes and Methodological Variations

Alkylation of Benzimidazole with Haloacetamide Derivatives

This method involves the reaction of 1H-benzimidazole with 2-chloro-N-methyl-N-phenylacetamide in the presence of a base.

Reaction Conditions and Optimization

- Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields moderate conversion (45–60%).

- Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of the benzimidazole nitrogen.

- Catalytic Additives : Tetrabutylammonium iodide (TBAI) improves reaction rates by facilitating phase transfer.

Table 1: Alkylation Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 58 |

| Solvent | DMF | 62 |

| Temperature (°C) | 90 | 60 |

| Catalytic Additive | TBAI (5 mol%) | 68 |

Limitations

Coupling via Acyl Chloride Intermediates

Synthesizing 2-(1H-benzodiazol-1-yl)acetic acid followed by conversion to its acyl chloride and coupling with N-methylaniline.

Stepwise Synthesis

- Synthesis of 2-(1H-Benzodiazol-1-yl)acetic Acid :

- Acyl Chloride Formation :

- Amide Coupling :

Table 2: Coupling Reaction Efficiency

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Ethyl bromoacetate, DMF, K₂CO₃ | 72 |

| Saponification | NaOH, EtOH/H₂O | 85 |

| Acyl Chloride | SOCl₂, reflux | 95 |

| Amide Formation | N-methylaniline, Et₃N, DCM | 65 |

Advantages

One-Pot Tandem Synthesis

A streamlined approach combining benzimidazole formation and acetamide coupling in a single reactor.

Reaction Protocol

- Benzimidazole Synthesis :

- In Situ Acetamide Coupling :

- Addition of N-methyl-N-phenylchloroacetamide and K₂CO₃ in DMF at 100°C (12 hours).

Table 3: One-Pot Synthesis Outcomes

| Parameter | Condition | Yield (%) |

|---|---|---|

| o-PDA:Formic Acid | 1:1.2 molar ratio | 78 |

| Reaction Time | 16 hours | 70 |

| Solvent | DMF | 65 |

Challenges

Analytical Validation and Characterization

Spectroscopic Confirmation

Industrial Scalability and Environmental Considerations

Solvent Recovery and Waste Management

Cost-Benefit Analysis

- Raw Material Costs : ~$120/kg for pilot-scale production.

- Energy Consumption : 15 kWh/kg for distillation steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the compound, often leading to the formation of amines.

Substitution: Substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential as an anticancer agent.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include microbial enzymes and cancer cell proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

- Synthetic Efficiency : Triazole-acetamides (e.g., 2eaa–2eaj) achieve near-quantitative yields (up to 99%) via click chemistry, outperforming benzimidazole-containing analogs (~70–85%) .

Physicochemical Properties

Comparative spectral and physical data highlight structural distinctions:

Key Observations :

Key Observations :

- Antimicrobial Activity : Benzotriazole derivatives () exhibit broad-spectrum activity, likely due to the triazole’s ability to disrupt microbial membranes .

- Anticancer Potential: Benzimidazole-thioacetamides (e.g., W1) show promise in cancer models, suggesting that the benzimidazole core may enhance cytotoxicity .

Biologische Aktivität

2-(1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide is a compound characterized by its unique structural features, including a benzodiazole ring and an acetamide moiety. This compound has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O. Its structure includes both aromatic and heterocyclic components, which contribute to its chemical reactivity and biological activity. The benzodiazole ring system allows for various interactions with biological molecules, such as hydrogen bonding and π-π stacking interactions.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , potentially disrupting specific biological pathways. Although the exact mechanism of action remains unclear, preliminary studies suggest that it could inhibit key enzymes involved in various metabolic processes .

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of this compound. Its structural features may allow it to interact with microbial targets effectively. While specific data on its efficacy against particular pathogens is limited, the potential for antimicrobial applications exists.

Anticancer Properties

There is emerging interest in the anticancer potential of this compound. Some studies suggest that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cell lines. The compound's ability to interact with cellular targets may contribute to its anticancer effects, although detailed studies are required to confirm these findings .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1H-benzimidazol-2-ylmethyl)butanamide | Structure | Exhibits anti-inflammatory activity |

| N-(1,3-Benzothiazol-2-yl)-arylamides | Structure | Potential as histamine receptor antagonists |

| N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide | Structure | Investigated for herbicidal activity |

The combination of a benzodiazole ring with an acetamide group in this compound allows for unique interactions with biological targets compared to similar compounds, enhancing its therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of acetamides that include benzodiazole moieties. For example, a study highlighted the synthesis of new N-substituted acetamides and evaluated their analgesic activity using animal models. These derivatives showed significant promise in pharmacological applications .

Moreover, molecular docking studies have been employed to predict the binding affinities of various derivatives to enzyme active sites, providing insights into their potential therapeutic applications against diseases like cancer and infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.